molecular formula C21H26N7Na2O17P3 B13981392 Disodium NADP;beta-Nicotinamide adenine dinucleotide phosphate disodium salt; NADP disodium salt

Disodium NADP;beta-Nicotinamide adenine dinucleotide phosphate disodium salt; NADP disodium salt

Cat. No.: B13981392
M. Wt: 787.4 g/mol
InChI Key: WSDDJLMGYRLUKR-UHFFFAOYSA-L
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Description

Disodium NADP (β-Nicotinamide adenine dinucleotide phosphate disodium salt) is a critical coenzyme in redox biochemistry, functioning as a substrate and cofactor in numerous enzymatic reactions. It exists in oxidized (NADP⁺) and reduced (NADPH) forms, collectively termed the NADP(H) redox couple. NADPH serves as a primary reducing agent in biosynthetic pathways, including fatty acid synthesis, cholesterol production, and antioxidant defense systems . The disodium salt form enhances solubility and stability, making it preferable for in vitro applications such as enzyme assays and cell culture studies . Structurally, NADP⁺ comprises an adenine dinucleotide with a nicotinamide moiety and a 2′-phosphate group, distinguishing it from NAD⁺ .

Properties

IUPAC Name

disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDDJLMGYRLUKR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N7Na2O17P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical and Physical Properties of NADP Disodium Salt

Property Description
Molecular Formula C21H29N7Na2O17P3
Molecular Weight 767.41 g/mol
Appearance Yellowish powder
Melting Point 175-178 °C
Density 1.66 g/cm³ at 20 °C
Solubility Slightly soluble in water and DMSO
pH (10 mg/mL solution) 4.0 ± 1.0
Stability Hygroscopic
Storage Temperature -20 °C
UV Absorption Maximum 260 nm

These physicochemical properties influence the handling, storage, and preparation conditions of NADP disodium salt.

Preparation Methods of Disodium Nicotinamide Adenine Dinucleotide Phosphate

Enzymatic Synthesis Method

The most prominent and industrially viable method for preparing NADP disodium salt is the enzymatic synthesis, which offers advantages in terms of specificity, safety, cost, and environmental impact compared to purely chemical routes.

Enzyme Composition

The enzymatic method utilizes a combination of enzymes:

  • Adenine Phosphoribosyltransferase (APRT)
  • Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
  • Nicotinamide Phosphoribosyltransferase (NmPRT)
  • Polyphosphate-dependent NAD Kinase (ppnk)

These enzymes work synergistically to catalyze the conversion of substrates into NADP in a one-pot reaction system.

Reaction Conditions and Substrates
  • Substrates: Adenylic acid (AMP), sodium hexametaphosphate, ATP, MgCl₂·6H₂O
  • Buffer: Phosphate buffer solution, pH 7.0
  • Temperature: 30–35 °C
  • Reaction Time: 9–15 hours (optimal ~12 hours)
  • Enzyme mass ratio: APRT : NmPRT : NMNAT : ppnk = 1 : 1 : 1 : 1

Typical substrate concentrations in the reaction mixture:

Component Concentration (g/L)
Adenylic acid (AMP) 18–20
Sodium hexametaphosphate 56–64
ATP 15–17
MgCl₂·6H₂O 5.5–6.5

The reaction proceeds under mild conditions, ensuring high specificity and yield.

Process Overview
  • Preparation of the reaction mixture with substrates and buffer.
  • Addition of the enzyme composition.
  • Incubation under controlled pH and temperature with stirring.
  • Termination of the reaction after 12 hours.
  • Separation of enzymes by centrifugation or filtration.
  • Purification of NADP by ion exchange chromatography, concentration, crystallization, and drying.
Yield and Purity
  • NADP concentration in reaction supernatant: ~34 g/L
  • Purity post-reaction: ~72%
  • Adenylic acid conversion: ~90%
  • Final purified product yield: ~75%
  • Purity after crystallization: ≥98.5%

This method allows enzyme reuse, reducing costs and environmental impact.

Chemo-Enzymatic Synthesis

Chemo-enzymatic approaches have been developed to produce NADP and its analogs by coupling chemically synthesized adenosine 5′-monophosphate (AMP) analogs with nicotinamide mononucleotide (NMN) enzymatically.

  • This method facilitates the synthesis of NADP analogs with modifications on the adenine or nicotinamide moieties.
  • It involves pyridine base exchange reactions catalyzed by enzymes such as ADP-ribosyl cyclase.
  • High nicotinic acid concentrations favor the desired exchange and suppress side reactions.
  • Yields can be variable due to challenges in monitoring and separating products.

Though more complex, this method is valuable for producing NADP derivatives for research purposes.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield (%) Purity (%) Scalability
Enzymatic Synthesis High specificity, mild conditions, reusable enzymes, environmentally friendly Requires enzyme preparation, moderate reaction time ~75 (final) ≥98.5 High (industrial scale)
Chemical Synthesis Potentially fast Uses expensive, explosive reagents; safety concerns; low yield Variable Variable Limited
Chemo-Enzymatic Synthesis Enables analog production, versatile Complex monitoring and purification, lower yields Variable Variable Moderate

Enzymatic synthesis is currently the most practical and widely adopted method for producing NADP disodium salt at scale due to its balance of efficiency, safety, and cost-effectiveness.

Summary Table of Enzymatic Preparation Parameters

Parameter Value/Range Notes
Enzymes used APRT, NmPRT, NMNAT, ppnk Equal mass ratio (1:1:1:1)
Substrate: Adenylic acid 18–20 g/L Primary substrate
Sodium hexametaphosphate 56–64 g/L Polyphosphate source
ATP 15–17 g/L Energy source for phosphorylation
MgCl₂·6H₂O 5.5–6.5 g/L Cofactor
pH 7.0 Phosphate buffer
Temperature 30–35 °C Optimal enzymatic activity
Reaction time 9–15 hours (optimal ~12) Sufficient for high conversion
NADP yield (crystallized) ~75% High purity ≥98.5%

Chemical Reactions Analysis

Types of Reactions

Triphosphopyridine nucleotide disodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Nicotinamide adenine dinucleotide phosphate disodium salt (NADP-Na2), also known as NADP disodium salt, is a coenzyme involved in various biological processes . It exists in oxidized (NADP+) and reduced (NADPH) forms, participating in metabolism, redox reactions, and regulation of gene expression .

Scientific Research Applications

NADP disodium salt is utilized in scientific research for enzymatic reactions and pharmacological studies . It serves as a cofactor in diagnostic tests and is essential in driving the biosynthesis of major cell components, such as lipids and nucleic acids . NADP+ acts as an oxidizing agent and electron acceptor in all life forms and plays a role in NADPH-dependent biosynthetic enzymes' activity .

Role in Metabolism

NADP+ and NADPH are crucial in cellular metabolism, where they alternate between oxidized and reduced forms to facilitate various biochemical reactions . NADPH is a primary electron donor involved in DNA formation, lipid synthesis, and antioxidant defense mechanisms .

Enzyme-linked reactions

NADP disodium salt is used in enzyme catalysis asymmetric synthesis . It participates in hydroxylation reactions, influencing the metabolism of drugs and toxic substances by cytochrome P450 oxygenase . It also plays a vital role in reactions involved in the production of chiral drugs and intermediates .

Extraction and Quantification

A study aimed to develop a protocol for quenching metabolism and extracting NADPH, while avoiding interconversion among the reduced forms and the oxidized form NADP+ . Using a "spiking" approach with labeled metabolites, researchers found that a 40:40:20 extraction method with 0.1 M formic acid produced the least amount of NADP+ . The low NADP+ yield with this method reflects effective prevention of NADPH degradation, rather than poor extraction .

Salt-dependent studies

Studies have explored the salt-dependent behavior of NADP-dependent enzymes . Enzyme stability was found to be mainly sensitive to cations, with divalent cations inducing a strong shift . Anions had little to no effect on enzyme stability .

NADP+ Production

NADP+ can be prepared by an enzyme method using adenylic acid, sodium hexametaphosphate, ATP, and MgCl2·6H2O . An enzyme composition consisting of APRT, NmPRT, NMNAT, and ppnk is added to the reaction solution . The reaction is controlled at a pH of 7.0 and a temperature of 30-35°C . After the reaction, NADP+ is separated, concentrated, crystallized, and dried to obtain the final product .

Role in Oxidative Stress

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Disodium NADP shares a core structure with other dinucleotides like NAD⁺, NADH, and ATP but differs in functional groups and phosphorylation states:

Compound Molecular Formula Molecular Weight (g/mol) Phosphate Groups Key Structural Features
Disodium NADP C₂₁H₂₆N₇Na₂O₁₇P₃ 765.4 3 (2′-phosphate) Nicotinamide, adenine, 2′-phosphate
NAD⁺ C₂₁H₂₇N₇O₁₄P₂ 663.4 2 Nicotinamide, adenine, no 2′-phosphate
ATP C₁₀H₁₆N₅O₁₃P₃ 507.2 3 Adenine, ribose, triphosphate chain
NADPS65 (Thionicotinamide analog) C₂₁H₂₆N₇O₁₇P₃S 793.5 3 Sulfur substitution at nicotinamide C3

The 2′-phosphate group in NADP enables distinct binding interactions with enzymes like glucose-6-phosphate dehydrogenase (G6PD) and NAD kinase (NADK), which are absent in NAD⁺ . Modified analogs, such as 8-bromo-NAADP and 5-thiomethoxy-NAADP, introduce substituents that alter receptor binding and redox activity, highlighting the sensitivity of NADP’s structure-function relationship .

Functional Roles in Biochemical Pathways

  • NADPH vs. NADH: NADPH is dedicated to reductive biosynthesis and antioxidant systems (e.g., glutathione regeneration), whereas NADH primarily fuels oxidative phosphorylation. NADH’s −280 mV) suits its role in anabolic processes .
  • Enzyme Specificity : Malic enzymes demonstrate isoform specificity; mitochondrial isoforms preferentially use NADP⁺, while cytosolic variants favor NAD⁺. This compartmentalization reflects NADP’s role in lipid synthesis versus NAD⁺’s role in energy metabolism .
  • Regulatory Effects : NADPH inhibits NADK (Ki ≈ 5 × 10⁻⁵ M), while NADH is less potent (Ki ≈ 1 × 10⁻⁴ M). This regulation ensures NADPH homeostasis during fatty acid oxidation .

Chemical and Physical Properties

Property Disodium NADP NAD⁺ ATP (Disodium Salt)
Solubility (H₂O) 50 g/L 100 g/L 50 g/L
CAS Number 24292-60-2 53-84-9 34369-07-8
Stability >5 years at <−10°C Stable at −20°C Sensitive to hydrolysis
Key Applications Redox assays, lipid synthesis Glycolysis, mitochondrial respiration Energy transfer, signaling

Biological Activity

Nicotinamide adenine dinucleotide phosphate (NADP) disodium salt is a crucial coenzyme involved in various biological processes, primarily acting as a cofactor in redox reactions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of NADP Disodium Salt

Chemical Structure and Properties:
NADP disodium salt is the disodium salt form of NADP+, consisting of a nicotinamide group, an adenine moiety, and two phosphate groups. It serves as an electron acceptor in anabolic reactions and is essential for the biosynthesis of lipids and nucleic acids.

Biological Functions

  • Redox Reactions:
    • NADP+ functions as an oxidizing agent, facilitating electron transfer during metabolic processes. It is reduced to NADPH, which is then utilized in various biosynthetic pathways and antioxidant defense mechanisms.
  • Role in Metabolism:
    • NADP plays a significant role in carbohydrate metabolism, particularly in the pentose phosphate pathway, which generates NADPH and ribose-5-phosphate for nucleotide synthesis .
  • Gene Expression Regulation:
    • It influences gene expression by modulating the activity of transcription factors involved in cellular responses to oxidative stress .

NADP disodium salt participates in several enzymatic reactions:

  • NADPH-Dependent Enzymes:
    • It acts as a cofactor for enzymes such as glucose-6-phosphate dehydrogenase (G6PD), which is vital for maintaining cellular redox balance and providing reducing power for biosynthetic reactions.
  • Reactive Oxygen Species (ROS) Generation:
    • NADPH is crucial for the activity of NADPH oxidases, which produce ROS necessary for various cellular signaling pathways .

Case Studies

  • Cancer Research:
    • Studies have shown that manipulating NADP/NADPH levels can influence cancer cell proliferation. For instance, FK866, an inhibitor of nicotinamide adenine dinucleotide biosynthesis, has been demonstrated to deplete NAD levels and induce apoptosis in leukemia cells, highlighting the potential of targeting NADP pathways in cancer therapy .
  • Metabolic Disorders:
    • Research indicates that alterations in NADP metabolism are linked to metabolic disorders such as diabetes and obesity. Enhancing NADPH production may improve insulin sensitivity and reduce oxidative stress in these conditions .
  • Neuroprotection:
    • In neurodegenerative diseases, maintaining NADP/NADPH levels has been associated with neuroprotection against oxidative damage. Supplementation with NADP has shown promise in mitigating neuronal cell death induced by oxidative stress .

Table 1: Key Enzymatic Reactions Involving NADP Disodium Salt

EnzymeReaction TypeRole of NADP
Glucose-6-phosphate dehydrogenaseOxidationProduces NADPH
Malic enzymeDecarboxylationGenerates NADPH
Isocitrate dehydrogenaseOxidative decarboxylationConverts NADP+ to NADPH

Table 2: Clinical Applications of NADP Disodium Salt

Application AreaDescriptionResearch Findings
Cancer TherapyTargeting metabolic pathways to induce apoptosisEffective in reducing tumor growth in preclinical models
Metabolic DisordersEnhancing insulin sensitivityLinked to improved metabolic profiles
Neurodegenerative DiseasesNeuroprotection through antioxidant mechanismsPotential to reduce oxidative stress-related damage

Q & A

Q. What is the primary role of NADP disodium salt in redox reactions, and how can it be experimentally incorporated into enzyme assays?

NADP disodium salt acts as an electron carrier in redox reactions, primarily serving as the oxidized form (NADP⁺) that accepts electrons to form NADPH. It is critical in biosynthetic pathways (e.g., lipid/nucleic acid synthesis) and cytochrome P450 systems. To integrate it into enzyme assays:

  • Prepare a 2 mM NADPH solution by dissolving 1.85 mg/mL in assay buffer for reductase reactions (e.g., nitrate reductase) .
  • Use cycling assays (e.g., glucose dehydrogenase coupled with MTT reduction) to quantify NADPH generation, measuring absorbance at 450–570 nm .
  • Ensure proper NADP/NADPH ratios (1:1 to 1:10) to maintain redox equilibrium in systems like thioredoxin reductase .

Q. How should NADP disodium salt be stored to ensure stability in laboratory settings?

  • Solid form : Store at +4°C for short-term use or -20°C for long-term stability .
  • Solutions : Prepare fresh NADPH solutions and store at -20°C for ≤6 months; avoid repeated freeze-thaw cycles .
  • Protect from light and moisture to prevent degradation (melting point: 175–178°C) .

Q. What enzymes commonly utilize NADP disodium salt as a cofactor, and how are they experimentally validated?

Key NADP-dependent enzymes include glucose-6-phosphate dehydrogenase (G6PD), isocitrate dehydrogenase (IDH), and malic enzyme. Validation steps:

  • Perform kinetic assays with purified enzymes, monitoring NADPH production via spectrophotometry (340 nm) .
  • Use inhibitors (e.g., oxalurate for IDH) to confirm NADP specificity .
  • Cross-reference activity with recombinant enzyme systems (e.g., human IDH2 expressed in E. coli) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity levels of NADP disodium salt (e.g., ≥93% vs. ≥97%)?

  • Validation methods :
  • HPLC : Use C18 columns with UV detection (260 nm) to quantify purity, comparing retention times with standards .
  • Enzymatic assays : Measure activity in G6PD-coupled systems; inactive impurities will not interfere with NADPH generation .
    • Source verification : Synthetic NADP (CAS 24292-60-2) typically has ≥95% purity; batch-specific certificates should be requested .

Q. What experimental strategies optimize NADP/NADPH quantification in complex biological matrices (e.g., cell lysates)?

  • Extraction : Use acid-based lysis (0.5 N HCl) to stabilize NADP/NADPH, followed by neutralization .
  • Separation : Employ affinity chromatography or enzymatic cycling (e.g., glucose dehydrogenase) to distinguish oxidized/reduced forms .
  • Normalization : Express data as NADPH/NADP ratios to account for total cofactor levels .

Q. What synthetic or post-translational modifications of NADP disodium salt are reported, and how do they alter cofactor function?

  • Chemical modifications : Bromination at nicotinamide rings (e.g., 5-bromo-NADP) can inhibit electron transfer in cytochrome P450 systems .
  • Enzymatic modifications : Phosphorylation at the 2′-ribose position (to form 2′,3′-cyclic NADP) alters binding affinity for dehydrogenases .
  • Functional assays : Compare modified NADP kinetics (Km, Vmax) with wild-type using stopped-flow spectrophotometry .

Q. How does NADP disodium salt interact with reactive oxygen species (ROS) scavenging systems, and what experimental models demonstrate this?

  • Role in glutathione regeneration : NADPH fuels glutathione reductase to reduce oxidized glutathione (GSSG) to GSH. Measure GSH/GSSG ratios via LC-MS in NADPH-depleted cells .
  • Respiratory burst models : Use NADPH oxidase assays in immune cells (e.g., neutrophils) to link ROS production to NADPH availability .
  • Inhibition studies : Apply diphenyleneiodonium (DPI) to block NADPH oxidase and quantify residual ROS with fluorescent probes (e.g., DCFH-DA) .

Methodological Notes

  • Purity cross-check : Always validate commercial NADP batches with enzymatic activity assays, as HPLC alone may miss inactive isoforms .
  • Redox state controls : Include dithiothreitol (DTT) or diamide in buffers to stabilize NADPH/NADP ratios during experiments .
  • Structural analogs : Compare results with α-NADP or 3′-NADP to confirm specificity in enzyme-binding assays .

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